molecular formula C4H4Br2N2S B14181856 4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole CAS No. 923036-06-0

4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole

Cat. No.: B14181856
CAS No.: 923036-06-0
M. Wt: 271.96 g/mol
InChI Key: HIMSORGWRWVEHR-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of bromine and sulfur atoms attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method includes the reaction of 3-(methylsulfanyl)-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and the methylsulfanyl group contribute to its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dibromo-3-methylisothiazole
  • 4,5-Dibromo-3-(methylsulfanyl)-2H-pyridazinone
  • 4,5-Dibromo-3-hydroxythiophene-2-carboxylate

Uniqueness

4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole is unique due to the presence of both bromine and sulfur atoms on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for diverse chemical modifications. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and material science .

Properties

CAS No.

923036-06-0

Molecular Formula

C4H4Br2N2S

Molecular Weight

271.96 g/mol

IUPAC Name

4,5-dibromo-3-methylsulfanyl-1H-pyrazole

InChI

InChI=1S/C4H4Br2N2S/c1-9-4-2(5)3(6)7-8-4/h1H3,(H,7,8)

InChI Key

HIMSORGWRWVEHR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=C1Br)Br

Origin of Product

United States

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